Phenol, 4-undecyl-

Descripción general

Descripción

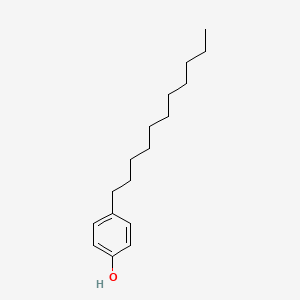

Phenol, 4-undecyl- is an organic compound with the molecular formula C17H28O . It is a type of phenol where an undecyl group (a chain of eleven carbon atoms) is attached to the fourth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenol, 4-undecyl- can be synthesized through several methods. One common approach is the nucleophilic aromatic substitution of aryl halides. This method involves the reaction of an aryl halide with a nucleophile under specific conditions to replace the halide with a hydroxyl group . Another method is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is mild, green, and highly efficient, providing good to excellent yields .

Industrial Production Methods: In industrial settings, phenols, including Phenol, 4-undecyl-, are often produced through the oxidation of cumene . This process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved to produce phenol and acetone .

Análisis De Reacciones Químicas

Nitration

-

Reaction Conditions : Dilute nitric acid at low temperatures.

-

Product : Mono-nitration likely occurs at the ortho positions (2- and 6-positions), yielding 2-nitro-4-undecylphenol and 6-nitro-4-undecylphenol.

-

Limitations : The bulky undecyl group may sterically hinder nitration, potentially reducing reaction efficiency compared to unsubstituted phenol .

Halogenation

-

Reaction Conditions : Bromine water or bromine in a polar solvent.

-

Product : Polybromination is possible due to the activating -OH group, but steric hindrance from the undecyl chain may limit substitution to mono- or di-brominated products at ortho positions .

| Reaction Type | Key Product | Notes |

|---|---|---|

| Nitration | Ortho-nitro derivatives | Steric hindrance may reduce reactivity . |

| Bromination | Mono-/di-brominated derivatives | Polybromination less likely due to steric effects . |

Friedel-Crafts Alkylation

-

Reaction Conditions : Alkyl halides or alkenes.

-

Product : Potential alkylation at ortho positions, forming di-substituted derivatives.

-

Limitations : The existing undecyl chain may sterically hinder further alkylation, and the reaction may require harsher conditions .

Oxidation

Phenols generally oxidize to quinones, but structural complexity in 4-undecylphenol may alter this pathway:

-

Reaction Conditions : Strong oxidizing agents (e.g., Na₂Cr₂O₇).

-

Product : Formation of a quinone derivative (2,5-cyclohexadiene-1,4-dione) with the undecyl chain retained .

-

Uncertainty : The long alkyl chain may influence stability or reactivity, but specific data are unavailable .

Acid-Base Reactions

The -OH group in 4-undecylphenol is more acidic than aliphatic alcohols but less acidic than unsubstituted phenol due to the electron-donating undecyl group .

Esterification

4-undecylphenol can react with carboxylic acids or acid chlorides to form esters via nucleophilic acyl substitution:

-

Reaction Conditions : Acid catalysis (e.g., H₂SO₄).

-

Product : 4-Undecylphenyl esters (e.g., 4-undecylphenyl acetate) .

Limitations and Research Gaps

-

Steric Effects : The bulky undecyl chain may reduce reactivity in reactions requiring access to ortho positions.

-

Data Availability : Specific reaction kinetics and product distributions for 4-undecylphenol are not extensively documented in the provided sources. General phenol chemistry principles are extrapolated here.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Polymer Synthesis : Phenol, 4-undecyl- is utilized in creating polymers that exhibit enhanced mechanical and thermal properties. These polymers are often used in coatings, adhesives, and composite materials due to their durability and resistance to environmental factors.

2. Biology

- Biological Receptors : This compound influences key biological receptors such as the aryl hydrocarbon receptor (AhR) and androgen receptor (AR), which are critical for hormonal activity and regulation. Research indicates that it may modulate gene expression related to these pathways, impacting various physiological processes.

3. Medicine

- Antioxidant Properties : Phenolic compounds, including Phenol, 4-undecyl-, exhibit significant antioxidant activities. They can scavenge free radicals, chelate metal ions, and influence cell signaling pathways like the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress .

- Antimicrobial Activity : Various studies have documented the antimicrobial potential of phenolic compounds against a range of pathogens, indicating that Phenol, 4-undecyl- could be effective in developing antimicrobial agents .

4. Environmental Science

- Pollution Remediation : The compound's properties make it suitable for environmental research focused on pollution remediation strategies. Its ability to interact with pollutants can aid in developing methods for cleaning contaminated environments.

Case Studies

-

Polymer Development :

- A study demonstrated that incorporating Phenol, 4-undecyl- into polymer matrices resulted in improved thermal stability and mechanical strength compared to traditional phenolic resins. This advancement has implications for industries requiring high-performance materials.

-

Biological Impact Assessment :

- Research investigating the interaction of Phenol, 4-undecyl- with the AhR showed that it could induce significant changes in gene expression related to detoxification pathways. This finding highlights its potential role in pharmacological applications targeting hormonal regulation.

-

Environmental Remediation Experiment :

- An experimental setup evaluated the efficacy of Phenol, 4-undecyl- in degrading specific pollutants in contaminated water sources. Results indicated a notable reduction in pollutant concentration, supporting its application in environmental cleanup efforts.

Mecanismo De Acción

The mechanism of action of Phenol, 4-undecyl- involves its interaction with various molecular targets and pathways:

Free Radical Scavenging: Phenolic compounds act as antioxidants by donating hydrogen atoms or electrons to free radicals, breaking the chain reaction of oxidation.

Metal Chelation: They can chelate metal ions, reducing their availability to participate in oxidative reactions.

Cell Signaling Pathways: Phenolic compounds influence cell signaling pathways and gene expression, such as the Nrf2 pathway, which regulates the expression of antioxidant proteins.

Comparación Con Compuestos Similares

Phenol, 4-undecyl- can be compared with other phenolic compounds, such as:

Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.

4-tert-Butylphenol: Similar structure but with a tert-butyl group instead of an undecyl group.

4-Nonylphenol: Similar structure but with a nonyl group (nine carbon atoms) instead of an undecyl group.

Uniqueness: Phenol, 4-undecyl- is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological receptors compared to shorter alkyl chain phenols .

Actividad Biológica

Phenol, 4-undecyl- (CAS No. 20056-73-9) is a phenolic compound that has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article delves into the biological activity of Phenol, 4-undecyl-, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Phenol, 4-undecyl- exerts its biological effects through several mechanisms:

- Antioxidant Activity : It acts as a free radical scavenger, donating hydrogen atoms or electrons to neutralize free radicals. This property is crucial in preventing oxidative stress-related damage to cells.

- Metal Chelation : The compound can chelate metal ions, reducing their availability for oxidative reactions. This mechanism is significant in mitigating metal-induced toxicity.

- Influence on Cell Signaling : Phenol, 4-undecyl- interacts with various molecular targets, notably the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). These interactions are vital for hormonal regulation and may influence gene expression related to antioxidant defenses.

Antioxidant Properties

Phenolic compounds are renowned for their antioxidant capabilities. A study evaluating the phenolic content in various plants demonstrated that high phenol content correlates with significant antioxidant activity . This property is essential for protecting against oxidative stress and related diseases.

Antimicrobial Activity

Research indicates that phenolic compounds exhibit antimicrobial effects against a range of pathogens. The structural characteristics of Phenol, 4-undecyl-, particularly its longer undecyl chain, enhance its interaction with microbial membranes, potentially increasing its efficacy as an antimicrobial agent.

Anti-inflammatory and Antiproliferative Effects

Phenol, 4-undecyl- has shown promise in reducing inflammation and inhibiting cell proliferation. These effects are critical in cancer research, where compounds that can modulate inflammatory responses and inhibit tumor growth are highly sought after. Studies have indicated that certain phenolic compounds can induce apoptosis in cancer cells while sparing normal cells .

Comparative Analysis

To better understand the unique properties of Phenol, 4-undecyl-, it is useful to compare it with other phenolic compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Phenol | Simple hydroxyl group | Basic antimicrobial properties |

| 4-tert-Butylphenol | Tert-butyl group | Moderate antioxidant activity |

| 4-Nonylphenol | Nonyl group | Endocrine-disrupting properties |

| Phenol, 4-undecyl- | Undecyl group | Enhanced antioxidant and antimicrobial activities |

Phenol, 4-undecyl-'s longer alkyl chain contributes to its unique solubility and reactivity profiles compared to shorter-chain phenols. This structural feature may enhance its interaction with biological receptors and improve its overall efficacy in various applications.

Occupational Exposure and Health Impacts

A study conducted at the Royal Perth Hospital examined the health impacts of exposure to phenolic cleaners among hospital staff. Although no direct link was established between Phenol-based cleaners and increased cancer risk, symptoms such as headaches and skin irritations were reported among staff exposed to high concentrations . This underscores the importance of understanding both the beneficial and adverse effects of phenolic compounds in occupational settings.

Anticancer Potential

In vitro studies have explored the anticancer potential of phenolic compounds like Phenol, 4-undecyl-. Research indicates that these compounds can inhibit specific cancer cell lines while promoting apoptosis through oxidative stress mechanisms . Such findings highlight the potential for developing new therapeutic agents based on this compound.

Propiedades

IUPAC Name |

4-undecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(18)15-13-16/h12-15,18H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEHLEHQNAUGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341317 | |

| Record name | Phenol, 4-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20056-73-9 | |

| Record name | Phenol, 4-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.